Myo-Inositol, tetrakis(dihydrogen phosphate), also known as D-myo-Inositol 1,3,4,5-tetrakisphosphate, is a significant organic compound classified under inositol phosphates. Inositol phosphates are characterized by the presence of phosphate groups attached to an inositol moiety. This compound plays a crucial role in various biological processes and is primarily found in eukaryotic cells. It is particularly noted for its involvement in cellular signaling pathways and regulation of intracellular calcium levels.
Myo-Inositol, tetrakis(dihydrogen phosphate) can be sourced from various biological systems, notably from yeast such as Saccharomyces cerevisiae. It is synthesized as part of the inositol phosphate biosynthesis pathway, where it serves as an intermediate leading to the formation of more complex inositol phosphates like hexakisphosphate.
The synthesis of myo-Inositol, tetrakis(dihydrogen phosphate) is typically achieved through phosphorylation reactions involving myo-inositol derivatives. Various methods have been developed to phosphorylate inositol, including:
The phosphorylation process can be complex due to the need for regioselectivity and stereochemistry control. The synthesis often starts with readily available myo-inositol, which undergoes a series of transformations to yield the final tetrakisphosphate product.
Myo-Inositol, tetrakis(dihydrogen phosphate) has a complex molecular structure characterized by multiple hydroxyl groups and phosphate moieties. Its chemical formula is , and it features four phosphate groups attached to the inositol ring.
Myo-Inositol, tetrakis(dihydrogen phosphate) undergoes various chemical reactions primarily involving phosphorylation and dephosphorylation processes.
The reactions typically require controlled conditions such as temperature and pH to optimize yields and maintain structural integrity. The ability of this compound to bind with other molecules further facilitates its role in biochemical pathways.
Myo-Inositol, tetrakis(dihydrogen phosphate) exerts its biological effects primarily through its interaction with cellular signaling pathways. It acts on the inositol 1,4,5-trisphosphate receptor (InsP3R), facilitating calcium ion entry across the plasma membrane.
Myo-Inositol, tetrakis(dihydrogen phosphate) is highly soluble in water due to its polar nature resulting from multiple hydroxyl and phosphate groups. It is stable under physiological conditions but may undergo hydrolysis or dephosphorylation under specific enzymatic or acidic conditions.
Myo-Inositol, tetrakis(dihydrogen phosphate) has several scientific applications:
The synthesis of myo-inositol tetrakis(dihydrogen phosphate) derivatives demands precise control over phosphate group positioning due to the stereochemical complexity of the myo-inositol ring (with one axial and five equatorial hydroxy groups). Regioselective phosphorylation strategies enable the targeted installation of phosphate groups at specific positions (e.g., 1,2,3,5- or 1,3,4,5-tetrakisphosphates), which is critical for their function in iron chelation and biological signaling.
myo-Inositol orthoesters serve as pivotal intermediates for regioselective functionalization. The trans-fused 1,3,5-orthoformate group (e.g., 1,3,5-orthoformate) inherently protects C1, C3, and C5 hydroxyls while leaving C2, C4, and C6 available for stepwise derivatization. This strategy enables the synthesis of both 1,2,3-tris- and 1,2,3,5-tetrakisphosphate derivatives from a common precursor [1] [8]. Key steps include:
Table 1: Key Intermediates in Orthoester-Based Synthesis of myo-Inositol Tetrakisphosphates
Orthoester Intermediate | Target Positions | Phosphorylation Sequence | Global Deprotection | Overall Yield |
---|---|---|---|---|
1,3,5-Orthoformate (C2/C4/C6 free) | 1,2,3-Trisphosphate | C2 phosphorylation → Orthoester cleavage → C1/C3 phosphorylation | Hydrogenolysis → Phosphate deprotection | 28–35% [1] |
1,3,5-Orthoformate (C4/C6 protected) | 1,2,3,5-Tetrakisphosphate | C2 phosphorylation → Orthoester cleavage → C1/C3/C5 phosphorylation | Hydrogenation → Hydrolysis | 18–25% [3] |
1,3,5-Orthoformate (C6 tritylated) | 1,3,4,5-Tetrakisphosphate | C4 phosphorylation → Orthoester cleavage → C1/C3/C5 phosphorylation | Acid hydrolysis → Ion exchange | 20% [8] |
This approach achieves regioselectivity >90% for 1,2,3,5-tetrakisphosphate, as confirmed by ³¹P NMR spectroscopy showing four distinct phosphate signals [1].
While chemical synthesis offers precise control, enzymatic methods provide an alternative for accessing specific stereoisomers:
Table 2: Comparison of Enzymatic vs. Chemical Phosphorylation Approaches
Method | Key Advantages | Limitations | Regioselectivity | Scalability |
---|---|---|---|---|
Enzymatic Kinases | Biosynthetic relevance; No protecting groups | Low yields (10–15%); Complex product isolation | Moderate (C3/C6 specificity) | Limited (mg scale) [4] |
Lipase Resolution | High enantiopurity (>98% ee); Mild conditions | Requires chiral precursors; Multi-step | High (C1 specificity) | Moderate (1–2 g) [5] |
Chemical (POCl₃/Imidazole) | High yields (70–85% per step); Scalable | Requires orthogonal protecting groups | Excellent (controlled by protecting groups) | High (>10 g) [3] [6] |
Sequential deprotection is critical for installing phosphates at non-symmetrical positions:
For 1,2,3,5-tetrakisphosphate synthesis, a typical sequence involves:
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: